

# 1,1-diethoxycyclopentane CAS number and molecular formula

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## Compound of Interest

Compound Name: 1,1-Diethoxycyclopentane

Cat. No.: B104243

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## An In-depth Technical Guide to 1,1-Diethoxycyclopentane

CAS Number: 23786-93-8 Molecular Formula:  $C_9H_{18}O_2$

This technical guide provides a comprehensive overview of **1,1-diethoxycyclopentane**, also known as cyclopentanone diethyl ketal, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, applications in organic synthesis, and spectroscopic data.

## Chemical and Physical Properties

**1,1-Diethoxycyclopentane** is a colorless liquid with a characteristic odor.<sup>[1]</sup> It is characterized by a cyclopentane ring with two ethoxy groups attached to the same carbon atom.<sup>[1]</sup> This structure renders it relatively nonpolar, leading to low solubility in water but good solubility in common organic solvents.<sup>[1]</sup> The presence of the ethoxy groups makes it a useful reagent in organic synthesis, particularly in reactions such as nucleophilic substitutions and condensations.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **1,1-Diethoxycyclopentane**

Property	Value	Reference
CAS Number	23786-93-8	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	158.24 g/mol	[1][4]
Boiling Point	162-165 °C (at 760 Torr)	[5]
63-65 °C (at 20 Torr)	[5]	
Density	0.9089 g/cm <sup>3</sup> (at 20 °C)	[5]
Appearance	Colorless liquid	[1]
Solubility	Soluble in organic solvents, less soluble in water	[1]
Synonyms	Cyclopentanone diethyl ketal, Cyclopentane, 1,1-diethoxy-	[1]

## Role in Organic Synthesis and Drug Development

The primary application of **1,1-diethoxycyclopentane** in organic synthesis, including pharmaceutical development, is as a protecting group for the ketone functionality of cyclopentanone. Ketals, such as **1,1-diethoxycyclopentane**, are stable under basic and nucleophilic conditions. This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the ketone group. The protection is reversible, and the original ketone can be regenerated by treatment with aqueous acid.

This strategy is crucial in multi-step syntheses of complex molecules, where the reactivity of different functional groups needs to be carefully managed. For instance, **1,1-diethoxycyclopentane** is used as a reagent in the synthesis of Quinbolone, which is a derivative of the anabolic steroid Boldenone.

## Experimental Protocols

While specific, detailed protocols for the synthesis of **1,1-diethoxycyclopentane** are not readily available in the searched literature, a representative procedure can be derived from

general methods for ketal formation. One common and efficient method is the acid-catalyzed reaction of a ketone with an orthoformate.

#### Representative Synthesis of **1,1-Diethoxycyclopentane**:

This protocol describes the synthesis of **1,1-diethoxycyclopentane** from cyclopentanone and triethyl orthoformate.

#### Materials:

- Cyclopentanone
- Triethyl orthoformate
- Anhydrous ethanol (as solvent)
- A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)
- Anhydrous sodium bicarbonate or other suitable base for neutralization
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Standard laboratory glassware for reaction, distillation, and work-up

#### Procedure:

- To a round-bottom flask equipped with a reflux condenser and a drying tube, add cyclopentanone, a slight excess of triethyl orthoformate, and anhydrous ethanol.
- Add a catalytic amount of the acid catalyst to the mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by the formation of ethyl formate and ethanol as byproducts.
- Once the reaction is complete, cool the mixture to room temperature.

- Neutralize the acid catalyst by adding a small amount of a solid base, such as anhydrous sodium bicarbonate, and stir for a few minutes.
- Filter the mixture to remove the solid base.
- Remove the solvent and other volatile components from the filtrate by rotary evaporation.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **1,1-diethoxycyclopentane**.

## Spectroscopic Data

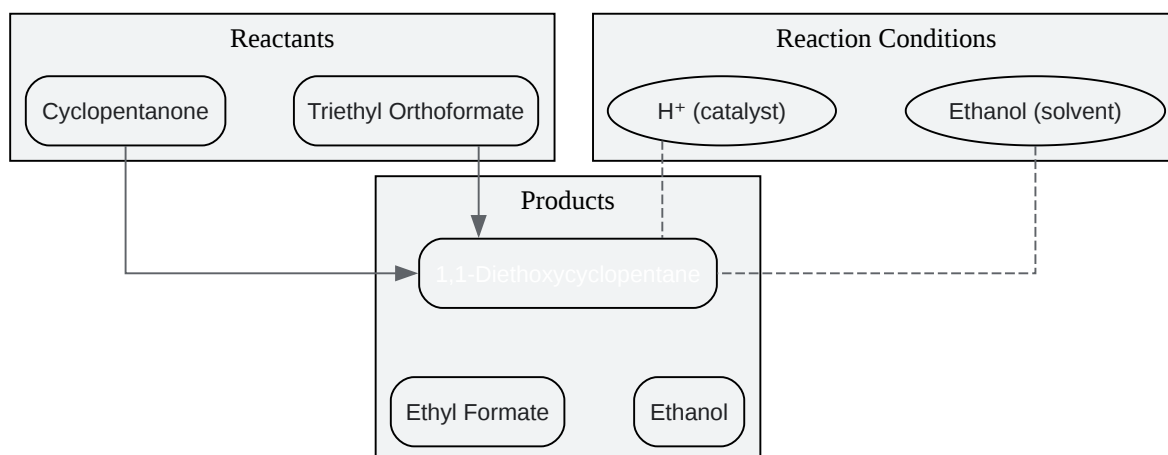
Detailed, experimentally-derived spectra for **1,1-diethoxycyclopentane** are not widely published. However, based on the structure and data from analogous compounds, the following spectroscopic characteristics can be anticipated:

Table 2: Predicted Spectroscopic Data for **1,1-Diethoxycyclopentane**

Spectroscopy	Expected Features
$^1\text{H}$ NMR	- A triplet around 1.1-1.3 ppm corresponding to the methyl protons ( $-\text{OCH}_2\text{CH}_3$ ). - A quartet around 3.3-3.6 ppm for the methylene protons of the ethoxy groups ( $-\text{OCH}_2\text{CH}_3$ ). - Multiplets in the range of 1.5-1.8 ppm for the methylene protons of the cyclopentane ring.
$^{13}\text{C}$ NMR	- A peak around 15 ppm for the methyl carbons of the ethoxy groups. - A peak around 58-60 ppm for the methylene carbons of the ethoxy groups. - Peaks for the methylene carbons of the cyclopentane ring in the aliphatic region (around 20-40 ppm). - A quaternary carbon peak for the C1 of the cyclopentane ring (the ketal carbon) at a significantly downfield shift, likely in the range of 100-110 ppm.
IR Spectroscopy	- C-H stretching vibrations for $\text{sp}^3$ hybridized carbons just below $3000\text{ cm}^{-1}$ . - Strong C-O stretching bands in the fingerprint region, typically around $1050\text{--}1150\text{ cm}^{-1}$ for the ether linkages. - Absence of a strong C=O stretching band around $1700\text{ cm}^{-1}$ , which would be present in the starting material, cyclopentanone.
Mass Spectrometry	- The molecular ion peak ( $\text{M}^+$ ) at $m/z = 158$ . - Common fragmentation patterns for ketals would involve the loss of an ethoxy group ( $-\text{OCH}_2\text{CH}_3$ , mass = 45) to give a fragment at $m/z = 113$ , or the loss of an ethyl group ( $-\text{CH}_2\text{CH}_3$ , mass = 29) followed by rearrangement. The fragmentation of the cyclopentane ring is also expected. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>

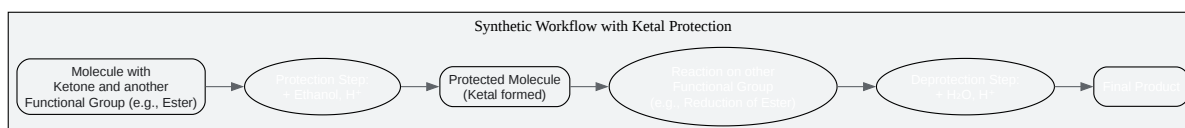
## Visualizations

The following diagrams illustrate the synthesis and utility of **1,1-diethoxycyclopentane**.



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Caption: Synthesis of **1,1-diethoxycyclopentane**.



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Caption: Role of **1,1-diethoxycyclopentane** as a protecting group.

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## References

- 1. CAS 23786-93-8: 1,1-Diethoxycyclopentane | CymitQuimica [cymitquimica.com]
- 2. 1,1-Diethoxycyclopentane | C<sub>9</sub>H<sub>18</sub>O<sub>2</sub> | CID 90268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. echemi.com [echemi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
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